Benzene, 1-azido-4-(diethoxymethyl)-

Description

Chemical Structure and Synthesis

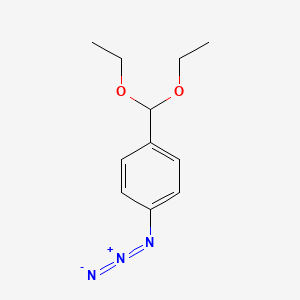

Benzene, 1-azido-4-(diethoxymethyl)- (IUPAC: 1-(azidomethyl)-4-(diethoxymethyl)benzene) is a substituted aromatic compound featuring an azidomethyl (-CH₂N₃) group at the 1-position and a diethoxymethyl (-CH(OEt)₂) group at the 4-position. It serves as a key intermediate in organic synthesis, particularly in click chemistry applications for triazole formation .

The compound is synthesized via nucleophilic substitution, where 1-(bromomethyl)-4-(diethoxymethyl)benzene reacts with sodium azide in dry DMF.

Applications

Its azide group enables Huisgen cycloaddition with alkynes, making it valuable in drug discovery. The diethoxymethyl group acts as a masked aldehyde, offering additional reactivity under acidic conditions .

Properties

CAS No. |

100463-10-3 |

|---|---|

Molecular Formula |

C11H15N3O2 |

Molecular Weight |

221.26 g/mol |

IUPAC Name |

1-azido-4-(diethoxymethyl)benzene |

InChI |

InChI=1S/C11H15N3O2/c1-3-15-11(16-4-2)9-5-7-10(8-6-9)13-14-12/h5-8,11H,3-4H2,1-2H3 |

InChI Key |

SPWVXHGXUVBMCC-UHFFFAOYSA-N |

SMILES |

CCOC(C1=CC=C(C=C1)N=[N+]=[N-])OCC |

Canonical SMILES |

CCOC(C1=CC=C(C=C1)N=[N+]=[N-])OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Key Properties

The table below compares 1-azido-4-(diethoxymethyl)benzene with structurally related azidoarenes:

Reactivity and Functional Group Influence

- Azide Reactivity: All compounds undergo Huisgen cycloaddition, but electron-donating groups (e.g., -OCH₃ in 1a) accelerate the reaction, while electron-withdrawing groups (e.g., -NO₂ in 1-azido-4-nitrobenzene) slow it down .

- Diethoxymethyl Group : Unique to 1-azido-4-(diethoxymethyl)benzene, this group hydrolyzes to an aldehyde under acidic conditions, enabling sequential reactions (e.g., imine formation) . In contrast, methoxy or nitro substituents lack this dual functionality.

- Stability : The diethoxymethyl group enhances lipophilicity, improving solubility in organic solvents compared to polar analogs like 1-azido-4-nitrobenzene. However, azides with bromine (e.g., 1-azido-4-(bromomethyl)benzene) pose higher toxicity risks .

Q & A

Q. What are the recommended synthetic routes for Benzene, 1-azido-4-(diethoxymethyl)-, and what analytical methods validate its purity?

- Methodological Answer : The compound is synthesized via sequential functionalization of the benzene ring. A common approach involves bromination of p-azido-benzyl alcohol followed by diethoxymethyl group introduction. For example:

- Step 1 : Treatment of p-azido-benzyl alcohol with PBr₃ in dry dichloromethane (DCM) yields 1-azido-4-(bromomethyl)benzene .

- Step 2 : Reaction with triethyl orthoformate in acidic conditions forms the diethoxymethyl acetal.

Validation : - NMR Spectroscopy : Confirm azide (-N₃) presence via IR (~2100 cm⁻¹) and diethoxymethyl protons (δ 3.5–3.7 ppm in ¹H NMR) .

- GC-MS : Compare retention indices (RI) with NIST database entries for analogous benzene derivatives (e.g., packed vs. capillary columns, He carrier gas) .

Q. How does the diethoxymethyl group influence the compound’s stability under acidic or basic conditions?

- Methodological Answer : The diethoxymethyl group is an acetal protecting group, stable under neutral/basic conditions but hydrolyzed in acidic environments. To assess stability:

- Experimental Design : Expose the compound to varying pH (e.g., HCl/NaHCO₃) and monitor degradation via HPLC or TLC.

- Key Data : Compare hydrolysis rates with structurally similar acetals (e.g., benzaldehyde diethyl acetal) to establish structure-stability relationships .

Advanced Research Questions

Q. What strategies mitigate risks associated with the azido group during large-scale synthesis or functionalization?

- Methodological Answer : Azides pose explosion risks under heat or shock. Mitigation strategies include:

- Temperature Control : Maintain reactions below 25°C during azide formation .

- Dilution : Use dilute solutions to minimize exothermic side reactions.

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent unintended oxidations .

- Safety Protocols : Follow OSHA/NIST guidelines for handling energetic compounds, including blast shields and remote monitoring .

Q. How can computational chemistry predict reactivity patterns of Benzene, 1-azido-4-(diethoxymethyl)- in click chemistry applications?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states and regioselectivity. For example:

- Huisgen Cycloaddition : Calculate activation energies for 1,3-dipolar cycloaddition with alkynes to predict triazole formation regiochemistry (1,4 vs. 1,5).

- Solvent Effects : Simulate solvent polarity (e.g., DMF vs. THF) on reaction rates using COSMO-RS models .

Q. What spectroscopic techniques resolve contradictions in characterizing byproducts from azide-alkyne reactions?

- Methodological Answer : Conflicting data may arise from regioisomeric triazoles or unreacted azide. Use:

- High-Resolution MS : Differentiate isomers via exact mass (e.g., C₁₅H₂₀N₄O₂ vs. C₁₅H₂₀N₄O₂).

- 2D NMR (HSQC/HMBC) : Assign triazole proton correlations to distinguish 1,4- and 1,5-isomers .

- X-ray Crystallography : Resolve ambiguous structures if crystalline byproducts form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.